molecular formula C10H18O2 B1317151 Bicyclo[2.2.2]octane-1,4-diyldimethanol CAS No. 826-45-9

Bicyclo[2.2.2]octane-1,4-diyldimethanol

Cat. No.: B1317151
CAS No.: 826-45-9
M. Wt: 170.25 g/mol
InChI Key: DLBHMXBDKPROEG-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-1,4-diyldimethanol is an organic compound with the molecular formula C₁₀H₁₈O₂. It is a bicyclic structure consisting of a bicyclo[2.2.2]octane core with two hydroxymethyl groups attached at the 1 and 4 positions. This compound is known for its stability and rigidity, making it an interesting subject for various chemical studies and applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Bicyclo[2.2.2]octane-1,4-diyldimethanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as alcohol dehydrogenases and oxidoreductases. These interactions typically involve the hydroxyl groups of this compound, which can act as substrates for enzymatic oxidation or reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds between the hydroxyl groups of the compound and the active sites of the enzymes .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with cell surface receptors or intracellular signaling molecules. This interaction can lead to changes in gene expression, either by activating or repressing specific genes. Additionally, this compound can impact cellular metabolism by serving as a substrate for metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The hydroxyl groups of the compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity, disruption of metabolic pathways, and negative impacts on organ function. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases, leading to the formation of intermediate metabolites. These metabolites can further participate in other biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell. The compound’s interaction with cofactors such as NAD+ or NADH is also crucial for its role in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and metabolic activity. Alternatively, it may be found in the cytoplasm or nucleus, where it can interact with various biomolecules and affect cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]octane-1,4-diyldimethanol can be synthesized through several methods. One common approach involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic core, and subsequent functionalization introduces the hydroxymethyl groups. The reaction conditions typically involve elevated temperatures and the use of catalysts to facilitate the formation of the bicyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the desired purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-1,4-diyldimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.

    Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

    Reduction: Bicyclo[2.2.2]octane-1,4-dimethyl.

    Substitution: Bicyclo[2.2.2]octane-1,4-diyl diethers or diesters.

Scientific Research Applications

Bicyclo[2.2.2]octane-1,4-diyldimethanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Its derivatives are investigated for potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research explores its potential as a scaffold for drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the synthesis of polymers and advanced materials due to its rigid and stable structure

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.

    Bicyclo[2.2.1]heptane-1,4-diyldimethanol: Similar structure but with a different ring size, leading to different chemical properties and reactivity.

    Bicyclo[3.3.1]nonane-1,5-diyldimethanol: Larger bicyclic structure with different spatial arrangement and reactivity.

Uniqueness

Bicyclo[2.2.2]octane-1,4-diyldimethanol is unique due to its combination of a rigid bicyclic core and reactive hydroxymethyl groups. This combination allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBHMXBDKPROEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530170
Record name (Bicyclo[2.2.2]octane-1,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-45-9
Record name (Bicyclo[2.2.2]octane-1,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octane-1,4-diyldimethanol
Reactant of Route 2
Bicyclo[2.2.2]octane-1,4-diyldimethanol
Reactant of Route 3
Bicyclo[2.2.2]octane-1,4-diyldimethanol
Reactant of Route 4
Bicyclo[2.2.2]octane-1,4-diyldimethanol
Reactant of Route 5
Bicyclo[2.2.2]octane-1,4-diyldimethanol
Reactant of Route 6
Bicyclo[2.2.2]octane-1,4-diyldimethanol

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